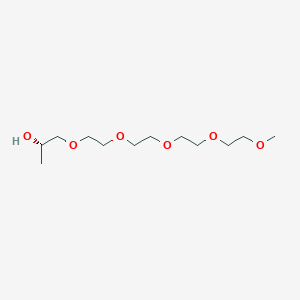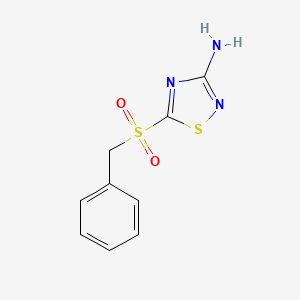
5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-amine is an organic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a phenylmethanesulfonyl group attached to the 1,2,4-thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-amine typically involves the reaction of 1,2,4-thiadiazole derivatives with phenylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
科学的研究の応用
5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting serine proteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
作用機序
The mechanism of action of 5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. The compound is known to inhibit serine proteases by reacting with the active site serine residue, leading to the formation of a covalent bond and subsequent inactivation of the enzyme. This inhibition can affect various biological pathways, including those involved in inflammation and cancer progression.
類似化合物との比較
Similar Compounds
Phenylmethanesulfonyl fluoride: Another serine protease inhibitor with a similar sulfonyl group.
1,2,4-Thiadiazole derivatives: Compounds with the same thiadiazole ring but different substituents.
Uniqueness
5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-amine is unique due to the combination of the phenylmethanesulfonyl group and the thiadiazole ring, which imparts specific chemical properties and biological activities. Its ability to inhibit serine proteases with high specificity makes it a valuable compound in both research and potential therapeutic applications.
特性
CAS番号 |
922504-48-1 |
|---|---|
分子式 |
C9H9N3O2S2 |
分子量 |
255.3 g/mol |
IUPAC名 |
5-benzylsulfonyl-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C9H9N3O2S2/c10-8-11-9(15-12-8)16(13,14)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) |
InChIキー |
OKVLFCYEKCSYFN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NC(=NS2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14198255.png)
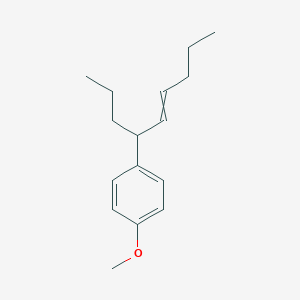
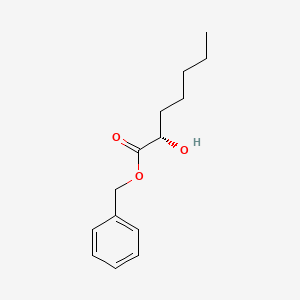

![5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole](/img/structure/B14198287.png)
methanone](/img/structure/B14198294.png)

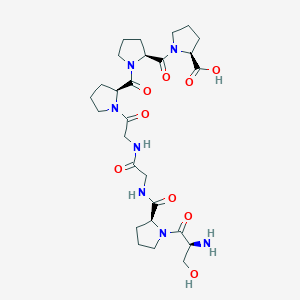
![2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14198308.png)
methanone](/img/structure/B14198310.png)


![Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane](/img/structure/B14198322.png)
